ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate
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Overview
Description
Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate is a synthetic organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The trichloro groups can be reduced to form less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the trichloro groups can produce mono- or dichlorinated derivatives.
Scientific Research Applications
Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial or antiviral agent.
Medicine: Investigated for its anticancer properties and ability to modulate biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting cellular processes. For instance, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-2-carboxylate
- Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-4-carboxylate
Uniqueness
Ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methyl-1H-indole-3-carboxylate is unique due to its specific substitution pattern on the indole ring, which can result in distinct biological activities and chemical reactivity compared to its analogs .
Properties
IUPAC Name |
ethyl 1-butyl-5,6,7-trichloro-4-hydroxy-2-methylindole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl3NO3/c1-4-6-7-20-8(3)9(16(22)23-5-2)10-14(20)12(18)11(17)13(19)15(10)21/h21H,4-7H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAXPFDRBDMLDA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C2=C1C(=C(C(=C2O)Cl)Cl)Cl)C(=O)OCC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18Cl3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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